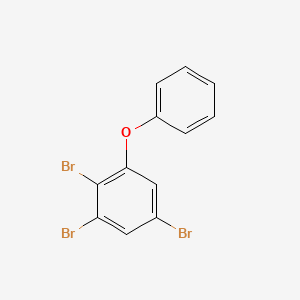

2,3,5-Tribromodiphenyl ether

Description

Historical Context of Polybrominated Diphenyl Ethers (PBDEs)

PBDEs emerged as industrial flame retardants in the 1970s to meet fire safety regulations for consumer products. However, their natural occurrence was first documented in 1981 when marine sponges of the Dysidea genus were found to produce hydroxylated and methoxylated PBDE derivatives. This dual origin—anthropogenic and marine biosynthetic—created scientific interest in their environmental persistence and bioactivity. Commercial PBDE mixtures (pentaBDE, octaBDE, decaBDE) dominated industrial applications until phased out in the 2000s due to toxicity concerns. BDE-23, a tribrominated congener, gained attention as both a degradation product of higher-brominated PBDEs and a naturally occurring compound in marine ecosystems.

Classification and Nomenclature of PBDE-23

BDE-23 belongs to the tribromodiphenyl ether homolog group, characterized by three bromine atoms on the diphenyl ether scaffold. Its systematic IUPAC name is 1,2,5-tribromo-3-phenoxybenzene , with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.89 g/mol . The congener numbering follows the Ballschmiter-Zell system, where bromine positions are assigned based on biphenyl substitution patterns.

Table 1: Structural and Chemical Properties of BDE-23

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₇Br₃O | |

| CAS Registry Number | 446254-16-6 | |

| Bromine Substitution | 2,3,5-positions on phenyl ring | |

| Homolog Group | Tribromodiphenyl ether |

BDE-23 is structurally distinct from higher-brominated PBDEs like BDE-47 (2,2',4,4'-tetraBDE) due to its asymmetric bromine distribution, influencing its environmental behavior and toxicokinetics.

Significance in Environmental and Toxicological Research

BDE-23 serves as a model compound for studying PBDE debromination pathways and bioaccumulation dynamics. Key research areas include:

- Environmental Persistence : BDE-23 exhibits moderate hydrophobicity (log Kow ≈ 5.8), enabling bioaccumulation in aquatic organisms. Its detection in marine sponges and sediment cores highlights both natural and anthropogenic sources.

- Debromination Studies : Laboratory experiments demonstrate that BDE-209 (decaBDE) photolytically degrades to form BDE-23 under UV exposure, though this process is less prevalent in environmental matrices.

- Toxicological Mechanisms : While less studied than pentaBDE congeners, BDE-23 has been implicated in disrupting thyroid hormone signaling pathways in vitro, mirroring effects observed with BDE-47 and BDE-99.

Table 2: Comparative Bioaccumulation Potential of Select PBDEs

| Congener | Bromine Count | log Kow | Bioaccumulation Factor |

|---|---|---|---|

| BDE-23 | 3 | 5.8 | 1,200 |

| BDE-47 | 4 | 6.8 | 12,500 |

| BDE-99 | 5 | 7.3 | 25,000 |

| BDE-209 | 10 | 10.0 | 850 |

Global Production and Usage Patterns

BDE-23 was never commercially produced as a standalone compound but occurred as a minor constituent (<1%) in pentaBDE mixtures. Global pentaBDE production peaked at ~100,000 metric tons between 1975–2004, primarily in North America, Europe, and Asia. Post-phase-out, environmental reservoirs (e.g., marine sediments, household dust) remain significant sources due to PBDEs' persistence.

Table 3: Regional PBDE Production Volumes (1975–2004)

| Region | PentaBDE (tons) | DecaBDE (tons) |

|---|---|---|

| North America | 45,000 | 300,000 |

| Europe | 30,000 | 120,000 |

| Asia | 25,000 | 450,000 |

Adapted from

Properties

IUPAC Name |

1,2,5-tribromo-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHLKDAUZRXBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879858 | |

| Record name | BDE-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-16-6 | |

| Record name | 2,3,5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D420646JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials and Initial Bromination

A common approach uses 2,4-dibromophenol as a key starting material, which undergoes further bromination or coupling with brominated aromatic compounds to introduce the third bromine atom selectively at the 3-position of the second phenyl ring. For example, the reaction of 2,4-dibromophenol with 3-bromo-4-fluoronitrobenzene under nucleophilic aromatic substitution conditions produces intermediates that can be further transformed into tribrominated diphenyl ethers.

Formation of Diphenyl Ether Linkage

The diphenyl ether bond is typically formed by nucleophilic aromatic substitution, where a bromophenol attacks a brominated aromatic ring bearing a good leaving group (such as fluorine or nitro groups). This reaction is often conducted under reflux in polar aprotic solvents or in the presence of bases to facilitate the ether bond formation.

Functional Group Transformations and Purification

- The intermediates, such as 4'-amino-2,2',4-tribromodiphenyl ether, are isolated by filtration and purified by column chromatography using solvent systems like ethyl acetate and n-hexane in ratios around 1:2.

- Further functionalization, such as conversion to formamide derivatives or succinylation, can be performed to obtain metabolites or analytical standards.

- Purification steps include washing with aqueous solutions (Na2CO3, HCl, NaOH), drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Conditions | Purification | Yield/Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2,4-dibromophenol with 3-bromo-4-fluoronitrobenzene | Reflux in suitable solvent, base present | Filtration, ethyl acetate extraction, column chromatography (ethyl acetate:n-hexane 1:2) | Pure 4'-amino-2,2',4-tribromodiphenyl ether obtained as light yellow solid |

| 2 | Succinylation of 4'-amino-2,2',4-tribromodiphenyl ether with succinic anhydride | Reflux at 60°C overnight in anhydrous pyridine | Acidification, dichloromethane extraction, pH adjustment to precipitate product | White precipitate of 5-[4-(2,4-dibromophenoxy)-3-bromophenyl]formamide butyric acid |

| 3 | Washing and drying | Sequential washing with Na2CO3, water; drying over MgSO4 | Rotary evaporation | Purified compound ready for further use |

Alternative Methods and Related Syntheses

Other synthetic strategies include:

- Bromination of diphenyl ether derivatives using brominating agents under controlled conditions to achieve selective tribromination.

- Use of diphenyliodonium salts as intermediates to introduce bromine atoms regioselectively on phenyl rings, enabling synthesis of various tribrominated congeners including 2,3,5-substituted compounds.

- Sulfation and functionalization of bromodiphenyl ethers to prepare metabolites and derivatives for environmental studies.

Research Findings and Analytical Considerations

- The regioselective synthesis of 2,3,5-tribromodiphenyl ether is crucial for producing authentic standards used in environmental and toxicological analyses.

- Chromatographic purification and structural characterization (e.g., NMR, X-ray crystallography) confirm the substitution pattern and purity of the synthesized compounds.

- The described methods provide yields typically ranging from moderate to good (around 60-70%) depending on reaction optimization and purification efficiency.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Starting Material(s) | Reaction Type | Conditions | Purification | Notes |

|---|---|---|---|---|---|

| 4'-Amino-2,2',4-tribromodiphenyl ether | 2,4-Dibromophenol + 3-bromo-4-fluoronitrobenzene | Nucleophilic aromatic substitution | Reflux, base | Column chromatography (EtOAc:n-hexane 1:2) | Light yellow solid |

| 5-[4-(2,4-Dibromophenoxy)-3-bromophenyl]formamide butyric acid | 4'-Amino-2,2',4-tribromodiphenyl ether + succinic anhydride | Acylation (succinylation) | 60°C reflux in pyridine overnight | Acid-base extraction, precipitation | White solid precipitate |

| 2,3,5-Tribromodiphenyl ether (target compound) | From tribromodiphenyl intermediates | Bromination or coupling | Controlled bromination or coupling | Silica gel chromatography | Purity critical for standards |

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used for debromination reactions.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace bromine atoms under appropriate conditions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of phenolic compounds and quinones.

Reduction: Debromination results in the formation of lower brominated diphenyl ethers or diphenyl ether itself.

Substitution: Substitution reactions yield various substituted diphenyl ethers, depending on the nucleophile used.

Scientific Research Applications

Flame Retardant Applications

Flame Retardancy in Materials

- Usage in Polymers and Textiles : BDE-21 is incorporated into various materials such as plastics, textiles, and electronic equipment to enhance their fire resistance. Its effectiveness in reducing flammability has made it a common additive in consumer products, particularly in electronics and furniture .

- Regulatory Context : Due to health and environmental concerns associated with PBDEs, including BDE-21, many countries have implemented regulations limiting their use. This has led to a search for alternative flame retardants that are less hazardous .

Environmental Impact Studies

Persistence and Bioaccumulation

- Environmental Persistence : BDE-21 is classified as a persistent organic pollutant (POP), which raises concerns regarding its long-term environmental impact. Studies have shown that it can bioaccumulate in the food chain, posing risks to wildlife and human health .

- Research on Degradation : Recent studies have investigated the degradation pathways of BDE-21 using nanoscale zero-valent iron (nZVI), demonstrating potential methods for environmental remediation of contaminated sites .

Analytical Methods for Detection

Quantification Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the detection and quantification of BDE-21 in environmental samples. It allows for sensitive analysis of PBDEs at low concentrations, crucial for assessing contamination levels in soil and water .

| Method | Detection Limit | Sample Type | Application |

|---|---|---|---|

| GC-MS | Low ng/g | Soil, Water | Environmental monitoring |

| Solid-phase extraction (SPE) | High sensitivity | Serum/Plasma | Health studies |

Health Impact Research

Toxicological Studies

- Endocrine Disruption : Research has indicated that exposure to PBDEs like BDE-21 may disrupt endocrine function, leading to developmental neurotoxicity and other health issues. Studies focusing on the biological effects of BDE-21 are critical in understanding its safety profile .

Case Studies

Airborne Exposure Assessment

Mechanism of Action

The mechanism of action of 2,3,5-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can undergo debromination, leading to the formation of reactive intermediates that can interact with cellular components. It has been shown to affect various molecular targets, including enzymes and receptors, leading to oxidative stress, disruption of cellular signaling pathways, and potential endocrine-disrupting effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromination pattern of PBDEs significantly influences their physicochemical properties and environmental behavior. Below is a comparison of 2,3,5-tribromodiphenyl ether with structurally similar PBDEs:

Key Observations :

- Bromine Substitution : 2,3,5-Tribromodiphenyl ether has bromines at the 2′,3,4 positions, distinguishing it from common tribrominated congeners like BDE-28 (2,4,4′) and BDE-17 (2,2′,4). These positional differences affect reactivity, degradation pathways, and toxicity .

- Molecular Weight : Tribrominated PBDEs share similar molecular weights (~406–407 g/mol), while tetrabrominated congeners (e.g., BDE-47) are heavier (~486 g/mol) .

Environmental Persistence and Degradation

- Persistence : PBDEs resist abiotic and biotic degradation due to their stable ether bonds and hydrophobic nature. Tribrominated congeners like 2,3,5-Tribromodiphenyl ether are less persistent than higher-brominated PBDEs (e.g., BDE-99, BDE-153) but more volatile and mobile in air/water matrices .

- Debromination: Reductive Debromination: Tribrominated PBDEs undergo stepwise debromination via electron capture. For example, 2,3,4-tribromodiphenyl ether (BDE-21) releases bromide ions preferentially from meta-bromine positions, forming dibrominated products . Metabolic Debromination: In vivo studies show PBDEs (e.g., BDE-99) are metabolized into lower-brominated congeners (e.g., BDE-47) in hepatocytes .

Toxicity and Human Exposure

- No reference dose (RfD) or concentration (RfC) has been established . BDE-47: A tetrabrominated congener with well-documented endocrine-disrupting effects, neurotoxicity, and developmental toxicity in animal models .

- Human Exposure :

- Tribrominated PBDEs like BDE-28 (2,4,4′) and BDE-17 (2,2′,4) are detected in human serum and adipose tissues but at lower concentrations than BDE-47 .

- Indoor environments show elevated levels of tribrominated PBDEs (e.g., BDE-28) compared to outdoor air, suggesting dust and consumer products as exposure sources .

Regulatory and Analytical Considerations

- Regulatory Status :

- Analytical Detection :

Tables

Table 1. Common PBDE Congeners in Human Tissues

Table 2. Regulatory Status of Selected PBDEs

| Congener | Stockholm Convention | U.S. EPA Classification |

|---|---|---|

| 2,3,5-Tribromo | Not listed | D (Not classifiable) |

| BDE-47 | Listed | — |

| BDE-99 | Listed | — |

Biological Activity

2,3,5-Tribromodiphenyl ether (BDE-27) is a member of the polybrominated diphenyl ethers (PBDEs), a class of compounds widely used as flame retardants. These compounds have raised significant environmental and health concerns due to their persistence, bioaccumulation potential, and endocrine-disrupting properties. This article explores the biological activity of BDE-27, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

2,3,5-Tribromodiphenyl ether has the following chemical characteristics:

- Chemical Formula : C12H6Br3O

- Molecular Weight : 405.88 g/mol

- CAS Number : 32534-81-9

The unique bromination pattern of BDE-27 influences its reactivity and biological interactions significantly compared to other PBDEs.

BDE-27 interacts with various biological molecules, primarily through:

- Endocrine Disruption : BDE-27 has been shown to bind to thyroid hormone receptors and disrupt normal endocrine functions. This can lead to alterations in thyroid hormone levels and associated developmental issues.

- Neurotoxicity : Studies indicate that exposure to BDE-27 can result in neurodevelopmental impairments. In animal models, prenatal exposure has been linked to behavioral changes and cognitive deficits in offspring .

- Oxidative Stress : BDE-27 may induce oxidative stress in cells, leading to cellular damage and apoptosis. This is mediated through the generation of reactive oxygen species (ROS) upon metabolic activation .

In Vivo Studies

Research indicates that BDE-27 exposure is associated with several adverse health outcomes:

- Thyroid Dysfunction : Animal studies have reported altered thyroid hormone levels following exposure to BDE-27, suggesting potential risks for thyroid-related disorders .

- Neurodevelopmental Impacts : A nested case-control study found associations between prenatal PBDE exposure and increased risks of developmental delays and neurobehavioral deficits in children .

- Liver Toxicity : In rodent models, BDE-27 has been implicated in liver enzyme alterations and degeneration, indicating hepatotoxic potential .

In Vitro Studies

In vitro assays have demonstrated that BDE-27 can disrupt cellular signaling pathways:

- Estrogen Receptor Activity : Some studies have shown that BDE-27 exhibits both agonistic and antagonistic activities towards estrogen receptors (ERα and ERβ), which may contribute to its endocrine-disrupting effects .

Case Studies

- Prenatal Exposure Study : The HOME study investigated the effects of prenatal PBDE exposure on neurodevelopment in children. Results indicated that higher maternal serum concentrations of PBDEs were linked to lower scores on developmental assessments at age 5 .

- Thyroid Cancer Risk Assessment : A nested case-control study analyzed the association between serum concentrations of various PBDE congeners, including BDE-27, and papillary thyroid cancer (PTC). The findings suggested a significant increase in PTC risk correlated with higher levels of certain PBDEs .

Comparative Analysis with Other PBDEs

The biological activity of BDE-27 can be contrasted with other brominated diphenyl ethers:

| Compound | Mechanism of Action | Toxicological Effects |

|---|---|---|

| 2,4,5-Tribromodiphenyl Ether | Endocrine disruption | Liver toxicity, neurodevelopmental issues |

| 2,3',4-Tribromodiphenyl Ether | Estrogenic activity | Thyroid dysfunction, reproductive toxicity |

| 2,3',6-Tribromodiphenyl Ether | Neurotoxic effects | Behavioral changes in offspring |

Q & A

Q. What analytical techniques are recommended for detecting 2,3,5-Tribromodiphenyl ether in biological and environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) is the gold standard. Key parameters include monitoring specific ions (e.g., m/z 405.8027/407.8002 for tribrominated congeners) and optimizing retention times to avoid co-elution with similar PBDEs. Matrix cleanup via solid-phase extraction and validation with certified reference materials are critical for accuracy .

Q. How does the environmental persistence of 2,3,5-Tribromodiphenyl ether compare to other PBDE congeners?

Tribromodiphenyl ethers generally exhibit lower persistence than higher-brominated congeners (e.g., BDE-209) due to faster degradation via photolysis or microbial action. However, their half-lives in sediments can exceed 5 years, with bioaccumulation factors (BAFs) ranging from 10³ to 10⁴ in lipid-rich organisms. Regional disparities exist: North American aquatic systems show higher contamination levels than Europe, linked to historical PBDE usage patterns .

Q. What are the primary toxicological concerns associated with 2,3,5-Tribromodiphenyl ether exposure?

While carcinogenicity remains unclassified due to insufficient data (U.S. EPA Class D), subchronic studies highlight endocrine disruption, particularly thyroid hormone dysregulation. In vitro assays using zebrafish embryos reveal dose-dependent inhibition of thyroxine (T4) synthesis at concentrations ≥1 µg/L, suggesting impacts on hypothalamic-pituitary-thyroid (HPT) axis function .

Advanced Research Questions

Q. How do structural features influence the debromination kinetics of 2,3,5-Tribromodiphenyl ether in remediation studies?

Meta-bromine positions (e.g., 3- and 5- substitutions) are more susceptible to reductive debromination by nanoscale zerovalent iron (nZVI) than para-bromines. Reaction rates correlate with thermodynamic descriptors like the heat of formation (ΔHf) and lowest unoccupied molecular orbital (LUMO) energy. For example, nZVI-mediated debromination of BDE-21 (2,3,4-Tribromodiphenyl ether) follows pseudo-first-order kinetics (k = 0.12 h⁻¹), with stepwise loss of bromines yielding di- and mono-BDE intermediates .

Q. What methodological challenges arise in quantifying 2,3,5-Tribromodiphenyl ether in complex matrices like human serum?

Key challenges include:

- Matrix effects : Co-extracted lipids and proteins require rigorous cleanup (e.g., gel permeation chromatography).

- Isomeric interference : Co-elution with structurally similar congeners (e.g., BDE-28 and BDE-32) necessitates high-resolution MS/MS or GC×GC separation.

- Low recovery : Spike-and-recovery tests with ¹³C-BDE-28 as an internal standard show recoveries of 70–85%, requiring correction factors .

Q. How can epidemiological studies address data gaps in 2,3,5-Tribromodiphenyl ether’s health impacts?

Longitudinal cohort designs should integrate:

- Biomonitoring : Paired serum/milk sampling to assess temporal exposure trends.

- Cohort stratification : Differentiating populations by geographic region (e.g., North America vs. Europe) to account for exposure disparities.

- Endpoints : Evaluating thyroid dysfunction, neurodevelopmental outcomes, and all-cause mortality, as seen in studies linking BDE-28 to elevated mortality risks (HR = 1.34, 95% CI: 1.01–1.79) .

Q. What modeling approaches predict the environmental fate of 2,3,5-Tribromodiphenyl ether?

Fugacity-based models (e.g., BETR Global) incorporate physicochemical properties like vapor pressure (e.g., ΔvapH = 83–86 kJ/mol) and octanol-water partition coefficients (log KOW ~6.5). These models estimate long-range transport potential, with Arctic reservoirs showing increasing concentrations (doubling time ~7 years) due to cold condensation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.